2-Nitro-4-(thiazolidin-3-yl)benzaldehyde
Overview
Description
2-Nitro-4-(thiazolidin-3-yl)benzaldehyde is an organic compound that features a nitro group, a thiazolidine ring, and a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-4-(thiazolidin-3-yl)benzaldehyde typically involves the condensation of 2-nitrobenzaldehyde with thiazolidine derivatives. One common method includes the use of ethanol as a solvent and piperidine as a catalyst under reflux conditions . The reaction proceeds through the formation of an intermediate Schiff base, which subsequently cyclizes to form the thiazolidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature control and the use of continuous flow reactors, can enhance yield and purity. The choice of solvents and catalysts may vary to ensure cost-effectiveness and environmental compliance.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form corresponding amines.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzaldehyde moiety can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products:
Reduction of the nitro group: yields 2-amino-4-(thiazolidin-3-yl)benzaldehyde.
Reduction of the aldehyde group: yields 2-nitro-4-(thiazolidin-3-yl)benzyl alcohol.
Substitution reactions: can yield various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Nitro-4-(thiazolidin-3-yl)benzaldehyde has been explored for its potential in several scientific domains:
Biology: The compound has shown promise in antimicrobial and antioxidant studies.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The biological activity of 2-Nitro-4-(thiazolidin-3-yl)benzaldehyde is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects . The thiazolidine ring may also contribute to its biological activity by modulating enzyme functions and disrupting microbial cell walls .
Comparison with Similar Compounds
2-Nitrobenzaldehyde: Lacks the thiazolidine ring but shares the nitrobenzaldehyde structure.
4-(Thiazolidin-3-yl)benzaldehyde: Lacks the nitro group but contains the thiazolidine and benzaldehyde moieties.
2-Nitro-4-(thiazolidin-3-yl)benzoic acid: Similar structure with a carboxylic acid group instead of an aldehyde.
Uniqueness: 2-Nitro-4-(thiazolidin-3-yl)benzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro group and the thiazolidine ring allows for diverse chemical transformations and potential therapeutic applications .
Properties
IUPAC Name |
2-nitro-4-(1,3-thiazolidin-3-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c13-6-8-1-2-9(5-10(8)12(14)15)11-3-4-16-7-11/h1-2,5-6H,3-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNPKYVCCABCBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN1C2=CC(=C(C=C2)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801265148 | |
Record name | Benzaldehyde, 2-nitro-4-(3-thiazolidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801265148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1707365-37-4 | |
Record name | Benzaldehyde, 2-nitro-4-(3-thiazolidinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1707365-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 2-nitro-4-(3-thiazolidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801265148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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